4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate
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Overview
Description
4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate is a complex organic compound characterized by its unique structural components. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a naphthyl group, a phenylsulfonyl group, and an anilino group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyl Intermediate: The synthesis begins with the chlorination of naphthalene to form 4-chloronaphthalene.
Sulfonylation: The 4-chloronaphthalene undergoes sulfonylation with phenylsulfonyl chloride in the presence of a base such as pyridine to form 4-chloro-1-naphthyl phenylsulfone.
Anilino Acetate Formation: The final step involves the reaction of 4-chloro-1-naphthyl phenylsulfone with aniline and acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural components allow it to bind to specific sites, modulating the activity of these targets. For example, the phenylsulfonyl group may interact with enzyme active sites, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-naphthyl acetate: Lacks the phenylsulfonyl and anilino groups, resulting in different reactivity and applications.
1-Naphthyl 2-[(phenylsulfonyl)anilino]acetate: Similar structure but without the chloro group, affecting its chemical properties.
4-Chloro-1-naphthyl 2-(anilino)acetate: Lacks the phenylsulfonyl group, leading to different biological activities.
Uniqueness
4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate is unique due to the presence of all three functional groups (chloro, phenylsulfonyl, and anilino), which confer distinct chemical reactivity and potential applications. This combination of groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(4-chloronaphthalen-1-yl) 2-[N-(benzenesulfonyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4S/c25-22-15-16-23(21-14-8-7-13-20(21)22)30-24(27)17-26(18-9-3-1-4-10-18)31(28,29)19-11-5-2-6-12-19/h1-16H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFCZICDKMTAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)OC2=CC=C(C3=CC=CC=C32)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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